4-(2-Amino-2-oxoethyl)benzoic acid

Übersicht

Beschreibung

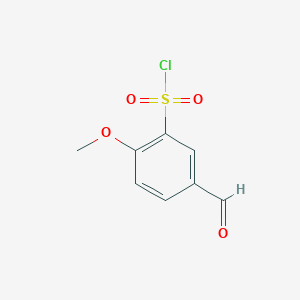

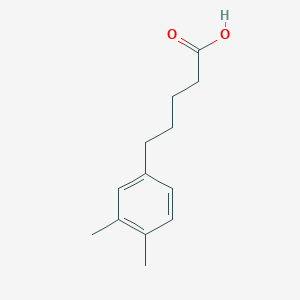

4-(2-Amino-2-oxoethyl)benzoic acid is a compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.17 g/mol . The compound is also known by other names such as 4-(carbamoylmethyl)benzoic acid and has the CAS number 52787-17-4 .

Molecular Structure Analysis

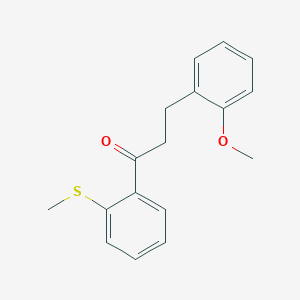

The molecular structure of 4-(2-Amino-2-oxoethyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a 2-amino-2-oxoethyl group . The InChI string of the compound is InChI=1S/C9H9NO3/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) .Wissenschaftliche Forschungsanwendungen

Development of Fluorescence Probes

4-(2-Amino-2-oxoethyl)benzoic acid derivatives have been explored for developing novel fluorescence probes capable of detecting reactive oxygen species (ROS) with high specificity. These probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, offer a selective and dose-dependent fluorescence upon interaction with highly reactive oxygen species, enabling the differentiation and specific detection of various ROS types in biological and chemical applications (Setsukinai et al., 2003).

Structural Studies

In the field of crystallography, derivatives of 4-(2-Amino-2-oxoethyl)benzoic acid have been synthesized and analyzed for their structural properties. For instance, reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid produced a proton transfer derivative, showcasing an extended 1D supramolecular chain network, which indicates the compound's good thermal stability and potential for further applications in material science and engineering (Fazil et al., 2012).

Schiff Base Compounds and Biological Activity

The synthesis and characterization of new Schiff base compounds derived from 4-Amino benzoic acid have been reported. These compounds exhibit promising biological activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Radi et al., 2019).

Enzymatic Oxidative Polymerization

Research has also focused on the enzymatic oxidative polymerization of para-imine functionalized phenol derivative 4-(4-hydroxybenzylideneamino)benzoic acid, catalyzed by horseradish peroxidase. This process has been studied in various solvent systems, revealing insights into the yield, molecular weight, and thermal stability of the resulting oligomer, suggesting applications in advanced polymer technologies (Kumbul et al., 2015).

Biosynthesis of Natural Products

4-(2-Amino-2-oxoethyl)benzoic acid derivatives play a role in the biosynthesis of natural products, including ansamycins and mitomycins. Understanding the biosynthetic pathways of these derivatives can provide valuable insights into the production of pharmacologically active compounds and lead to the discovery of new drugs (Kang et al., 2012).

Safety and Hazards

While specific safety and hazard information for 4-(2-Amino-2-oxoethyl)benzoic acid was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Wirkmechanismus

Target of Action

The primary target of 4-(2-Amino-2-oxoethyl)benzoic acid is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals, cytokines, and is involved in cellular processes such as inflammation and apoptosis .

Mode of Action

The compound interacts with its target through non-covalent interactions . In the active pockets of the targeted enzymes, the compound forms hydrogen bonds with amino acids, which results in encouraging binding energy .

Biochemical Pathways

Given its target, it can be inferred that it may influence pathways related tostress response, inflammation, and apoptosis .

Pharmacokinetics

The ADME properties of 4-(2-Amino-2-oxoethyl)benzoic acid suggest that the synthesized compounds obey all five rules with good bioavailability . This means that the compound can be absorbed and distributed throughout the body effectively, enhancing its therapeutic potential .

Result of Action

The compound has shown promising results in antibacterial, anticancer, and anti-TB activities . It has demonstrated excellent sensitivity with a minimum inhibitory concentration (MIC) value comparable to the reference standard pyrazinamide .

Eigenschaften

IUPAC Name |

4-(2-amino-2-oxoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKXCDDRWMQOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632218 | |

| Record name | 4-(2-Amino-2-oxoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-2-oxoethyl)benzoic acid | |

CAS RN |

52787-17-4 | |

| Record name | 4-(2-Amino-2-oxoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B1629688.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1629691.png)

![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1629692.png)